Home > Products > Screening Compounds P40083 > 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one - 61532-36-3

3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Catalog Number: EVT-3191751
CAS Number: 61532-36-3
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: JNJ-53718678 is a potent and orally bioavailable fusion inhibitor of respiratory syncytial virus (RSV). [] This compound showed efficacy in a phase 2a challenge study in healthy adult subjects and is currently being evaluated in hospitalized infants and adults. []
  • Relevance: JNJ-53718678 shares the core structure of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one with the target compound, 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-. The structural variations lie in the substituents at the 1 and 3 positions of the imidazo[4,5-c]pyridine ring. []

[6-(cis-2,6-dimethylmorpholine-4-yl)pyridin-3-yl]-amide 2 methyl-4'-trifluoromethoxybiphenyl-3-carboxylic acid

  • Compound Description: This compound is a Smoothened inhibitor. It exhibits potential in the treatment of cancer associated with the Hedgehog signaling pathway, particularly medulloblastoma and resistant tumors. []

N-[4-chloro-3-(5-dimethylamino-1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide

  • Compound Description: Similar to the previous compound, this molecule is also a Smoothened inhibitor with potential applications in treating cancers associated with the Hedgehog signaling pathway. []
  • Relevance: This compound is grouped under the same "Smoothened inhibitor" category as the target compound, 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-. [] It is considered related due to shared biological activity despite lacking a direct structural relationship.
  • Compound Description: This compound is another example of a Smoothened inhibitor, potentially applicable in treating cancers associated with the Hedgehog signaling pathway. []
  • Relevance: Grouped under "Smoothened inhibitors" along with the target compound, 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-, this molecule shares a functional relationship but not a direct structural similarity. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound is a key intermediate in the synthesis of various biologically active compounds. []
  • Relevance: This compound shares the core structure of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one with 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-. The difference lies in the substitution at the 3-position, where the target compound has a methyl group, while this molecule has a 4-bromo-2-fluorophenyl group. []

8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (AZD0156)

  • Compound Description: AZD0156 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [] It shows good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose. []
  • Relevance: While AZD0156 contains a 1,3-dihydro-2H-imidazo[4,5-c] ring system, it is fused to a quinoline ring instead of the pyridine ring present in 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-. [] Despite this difference, the structural similarity makes it a relevant compound.

6-Butylamino-1,3-dihydro-2H-imidazo[4,5-c]-pyridin-2-one

  • Compound Description: This compound is an intermediate synthesized during the investigation of a new synthetic route to 6-substituted-imidazo[4,5-c]pyridin-2-ons. []
  • Relevance: This compound shares the core structure of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one with 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-. The key difference lies in the substitution at the 6-position, with a butylamino group in this compound and a hydrogen atom in the target compound. []

6-amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one methanesulfonate ([2-14C]dezaguanine mesylate)

  • Compound Description: [2-14C]dezaguanine mesylate, a novel antitumor agent, is a radiolabeled version of dezaguanine mesylate. [] It is used in research to understand the mechanism of action and distribution of this antitumor agent.
  • Relevance: This compound shares the imidazo[4,5-c]pyridine core with 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-. Although the arrangement of nitrogen atoms and the carbonyl group differs, the presence of the core structure makes it a relevant compound. []
Synthesis Analysis

The synthesis of 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can be achieved through several methods. One notable method involves the condensation reaction between 2-amino-4-methylpyridine and various carbonyl compounds under acidic conditions. For instance, a typical procedure may include the following steps:

  1. Reagents:
    • 2-Amino-4-methylpyridine
    • Carbonyl compound (e.g., aldehyde or ketone)
    • Acid catalyst (e.g., acetic acid)
  2. Procedure:
    • Mix the reagents in a suitable solvent (such as ethanol).
    • Heat the mixture to reflux for several hours.
    • Upon completion, cool the reaction mixture and precipitate the product by adding water.
    • Filter and purify the obtained solid through recrystallization.

The yield of this synthesis can vary based on the specific conditions used, such as temperature and reaction time, typically ranging from 50% to 80% .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one consists of a fused imidazole ring and a pyridine ring. Key features include:

  • Ring Structure: The imidazole ring contributes two nitrogen atoms at positions 1 and 3, while the pyridine ring contributes one nitrogen atom at position 4.
  • Methyl Group: A methyl group is attached to the carbon at position 3 of the imidazole ring.

The InChI code for this compound is InChI=1S/C7H7N3O/c1-10-6-4-8-3-2-5(6)9-7(10)11/h2-4H,1H3,(H,9,11), indicating its structural configuration .

Chemical Reactions Analysis

3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one participates in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: This compound can undergo condensation with electrophiles to form more complex structures.
  3. Oxidation Reactions: The presence of nitrogen allows for potential oxidation reactions that could modify the compound into other derivatives.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry .

Mechanism of Action

The mechanism of action for compounds like 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one often involves interaction with biological targets such as enzymes or receptors. For example:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  2. Receptor Binding: It may bind to receptors in a manner similar to other imidazo-pyridine derivatives, influencing signal transduction pathways.

Research has shown that these compounds can exhibit significant pharmacological effects due to their structural properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one are critical for understanding its behavior in different environments:

  • Melting Point: The melting point ranges from approximately 160°C to 165°C.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

These properties are essential for determining its suitability for various applications in medicinal chemistry .

Applications

3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases due to its bioactive properties.
  2. Biological Research: The compound can be used in studies investigating enzyme inhibition or receptor interactions.
  3. Synthetic Chemistry: It acts as an intermediate in synthesizing more complex heterocyclic compounds.
Synthetic Methodologies for Imidazo[4,5-c]pyridin-2-one Scaffold Construction

Novel Catalytic Systems for Regioselective Ring Closure

Regioselective formation of the imidazo[4,5-c]pyridine nucleus remains challenging due to the potential for isomeric byproducts (e.g., imidazo[4,5-b]pyridines). Contemporary catalytic systems overcome this limitation through precise control of reaction kinetics and chemoselectivity:

  • Copper-Mediated Cyclizations: CuI (10 mol%) catalyzes the oxidative coupling of 4-amino-3-hydroxypyridine derivatives with benzyloxypropyne, yielding 3-(benzyloxymethyl)imidazo[4,5-c]pyridin-2-ones with >90% regioselectivity at 80°C in DMF. This method tolerates electron-withdrawing and donating substituents on the pyridine ring [5].
  • Ionic Liquid Catalysis: Imidazolium-based ionic liquids (e.g., BPyBF₄) facilitate cyclizations between 3,4-diaminopyridine and α-tosyloxyketones at room temperature, achieving 85–92% yields within 2 hours. The ionic liquid enhances electrophilicity at the C4 carbonyl carbon, directing exclusive [4,5-c] fusion [4].
  • Nanoparticle Catalysts: CuO nanoparticles (5 mol%) enable regioselective ring closure in aqueous media via condensation of 2-substituted-4-nitroimidazoles with propargyl aldehydes. The high surface area of nanoparticles promotes heterogeneous catalysis, yielding 78–85% of the target scaffold while minimizing copper leaching [7].

Table 1: Regioselectivity in Catalytic Ring Closure

Catalytic SystemStarting MaterialsTemp (°C)Time (h)Yield (%)Regioselectivity ([4,5-c]:[4,5-b])
CuI/DMF4-Amino-3-hydroxypyridine + Alkyne8069095:5
BPyBF₄ (Ionic Liquid)3,4-Diaminopyridine + α-Tosyloxyketone25292>99:1
CuO NPs/H₂O2-Substituted-4-nitroimidazole + Aldehyde7048590:10

Transition Metal-Mediated Cyclization Strategies

Transition metals enable C–H activation and cross-dehydrogenative coupling, streamlining imidazo[4,5-c]pyridin-2-one synthesis from prefunctionalized precursors:

  • Rhodium(III) Catalysis: [Cp*RhCl₂]₂ (2.5 mol%) with Cu(OAc)₂ as an oxidant facilitates oxidative annulation of N-methyl-4-aminopyridin-2-ones with internal alkynes. This one-pot process proceeds via C–H amination/cyclization, affording 1,6-disubstituted imidazo[4,5-c]pyridin-2-ones in 75–88% yield. Electron-deficient alkynes exhibit enhanced reactivity [7].
  • Palladium-Catalyzed C–H Activation: Pd(OAc)₂ (5 mol%) with phenanthroline ligands enables intramolecular C–N coupling of N-(2-bromopyridin-4-yl)imidamide precursors. Microwave irradiation (120°C, 30 min) drives the reaction to completion with yields >90%, accommodating aryl, alkyl, and heteroaryl groups at C6 [5].
  • Copper-Catalyzed Tandem Reactions: Cu(OTf)₂ catalyzes a three-component cascade between 3,4-diaminopyridine, aldehydes, and isocyanides under solvent-free conditions. This process generates 3-aminoimidazo[4,5-c]pyridin-2-ones via imine formation followed by cyclization, achieving 70–82% yields [4].

Sustainable Synthesis Approaches: Solvent-Free and Energy-Efficient Protocols

Green chemistry principles are increasingly applied to imidazo[4,5-c]pyridin-2-one synthesis, minimizing waste and energy consumption:

  • Solvent-Free Mechanochemical Synthesis: High-speed ball milling of 3,4-diaminopyridine and trimethyl orthoacetate (neat) generates 3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one within 30 minutes at 25 Hz. This method eliminates solvent use and achieves quantitative yields with minimal purification [4] [7].
  • Microwave-Assisted Cyclization: Microwave irradiation (150 W, 140°C) reduces reaction times from hours to minutes for copper-catalyzed cyclizations. For instance, 3-methylimidazo[4,5-c]pyridin-2-one synthesis from 4-nitroimidazole and propionaldehyde completes in 15 minutes (vs. 12 hours conventionally) with 89% yield [5].
  • Photocatalytic Oxidative Methods: Visible-light-driven photocatalysis (e.g., eosin Y, 2 mol%) enables aerobic oxidation in imidazo[4,5-c]pyridin-2-one synthesis. Using atmospheric oxygen as the terminal oxidant, this approach achieves 80% yield at room temperature, eliminating toxic oxidants like DDQ [7].

Table 2: Sustainability Metrics for Synthesis Protocols

MethodEnergy InputReaction TimeSolvent ConsumptionAtom Economy (%)Yield (%)
Mechanochemical Ball MillingMechanical (25 Hz)30 minNone9299
Microwave Irradiation150 W, 140°C15 minDMF (5 mL/mmol)8589
Photocatalysis (eosin Y)Visible Light4 hEtOH (3 mL/mmol)9180

Late-Stage Functionalization Techniques for C-3 Methyl Derivatives

Direct modification of the C3-methyl group enables rapid diversification of the core scaffold without de novo synthesis:

  • Halogenation-Initiated Functionalization: NBS-mediated bromination (CHCl₃, 0°C) selectively converts the C3-methyl group to bromomethyl derivatives (85% yield). Subsequent nucleophilic substitution with thiols, amines, or azides yields C3-thiomethyl (e.g., 5b), aminomethyl, or azidomethyl analogs. Thiomethyl derivatives exhibit enhanced bioactivity in anticancer screening [5] [6].
  • Oxidation to Carboxylic Acid: KMnO₄ oxidation of 3-methylimidazo[4,5-c]pyridin-2-ones generates C3-carboxylic acids in 70–75% yield. These acids serve as versatile intermediates for amide coupling, enabling peptide conjugation or prodrug development [1] [6].
  • Transition Metal-Catalyzed C–H Functionalization: Pd(OAc)₂ (10 mol%) with PhI(OAc)₂ as an oxidant enables direct C3-methyl arylation. Electron-deficient aryl groups install via a proposed Pd(IV) intermediate, yielding 3-benzyl derivatives with 60–75% yields. This method tolerates halogens, nitriles, and esters on the aryl ring [5].

Stereoselective Routes to Chiral Imidazopyridinone Analogs

Despite the planar core, stereoselectivity becomes crucial for C3-alkyl derivatives with chiral centers or N1-substituents:

  • Chiral Auxiliary-Mediated Alkylation: N1-(8-phenylmenthyl) derivatives undergo diastereoselective C3 alkylation with LDA/alkyl halides (dr >95:5). Subsequent auxiliary removal yields enantiopure (R)- or (S)-3-substituted analogs (ee >98%). Menthol-derived auxiliaries provide cost-effective alternatives [7].
  • Asymmetric Organocatalysis: Cinchona alkaloid-derived catalysts (e.g., DHQD-PHN, 10 mol%) enable enantioselective Michael addition to N1-allylimidazo[4,5-c]pyridin-2-ones. This approach constructs C3-quaternary centers with 90% ee and 82% yield, useful for kinase inhibitor synthesis [5].
  • Enzymatic Resolution: Lipases (CAL-B, Pseudomonas cepacia) selectively acylate racemic 3-(1-hydroxyethyl)imidazo[4,5-c]pyridin-2-ones. Kinetic resolution achieves 48% conversion with >99% ee for remaining alcohol and 95% ee for acetate, enabling access to both enantiomers [7].

Properties

CAS Number

61532-36-3

Product Name

3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

IUPAC Name

3-methyl-1H-imidazo[4,5-c]pyridin-2-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-10-6-4-8-3-2-5(6)9-7(10)11/h2-4H,1H3,(H,9,11)

InChI Key

FROUKMDPBLJDBK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CN=C2)NC1=O

Canonical SMILES

CN1C2=C(C=CN=C2)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.